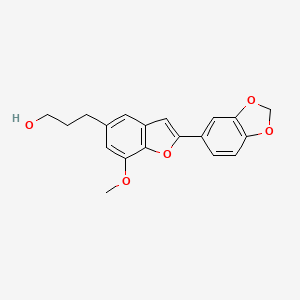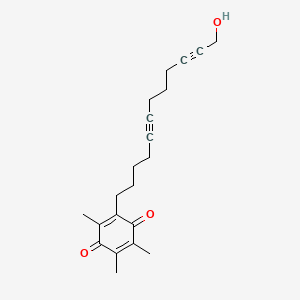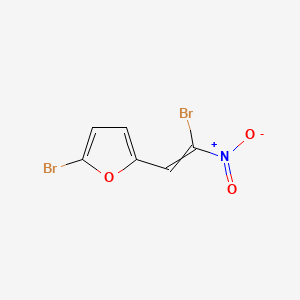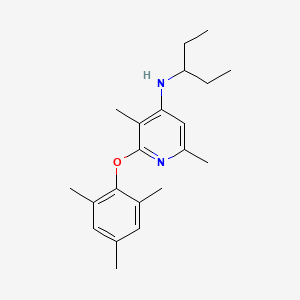
Riboflavine tetrabutyrate
Übersicht
Beschreibung
Riboflavin Tetrabutyrate is a lipophilic flavin derivative with antioxidative and lipid peroxide-removing activity .
Synthesis Analysis
Riboflavin, commonly known as vitamin B2, is an essential component of living organisms and is the precursor of all biologically important flavins . The structure of Riboflavin was determined and proved by chemical synthesis .Molecular Structure Analysis
The molecular formula of Riboflavin Tetrabutyrate is C33H44N4O10 . Its average mass is 656.723 Da and its monoisotopic mass is 656.305725 Da .Chemical Reactions Analysis
Flavins, including Riboflavin Tetrabutyrate, are known for their ability to participate in both one-electron and two-electron transfer processes, making them indispensable mediators between two-electron and one-electron processes in biological systems .Physical And Chemical Properties Analysis
Riboflavin Tetrabutyrate has a density of 1.3±0.1 g/cm3 . It has 14 H bond acceptors and 1 H bond donor . It is soluble in organic solvents such as methanol, ethanol, acetone, and cooking oil .Wissenschaftliche Forschungsanwendungen
Medical Treatment and Tissue Engineering
Riboflavin tetrabutyrate has been utilized in the photochemical application for cross-linking structural proteins such as collagen and in the synthesis of hydrogels. These processes have found application in medicine, particularly in treating ophthalmic diseases and tissue engineering .
Neurological Health
It plays a crucial role in neurological health, where its deficiency can impair the oxidative state of the body and disrupt myelin lamellae synthesis, essential for the nervous system .
Cancer Risk Reduction
Adequate intake of Riboflavin tetrabutyrate appears to have a protective effect on various medical conditions and contributes to reducing the risk of certain forms of cancer .
Biochemical Research
In biochemical research, Riboflavin tetrabutyrate’s absorption spectra are studied under different conditions, which is crucial for understanding its properties and interactions at a molecular level .
Biotechnological Production
The compound is synthesized biotechnologically using microorganisms and is mainly used as a feed additive, with significant portions also used as food additives and for pharmaceutical applications .
Fermentation Optimization
Riboflavin tetrabutyrate production is enhanced through fermentation, using genetic engineering to modify strains and optimize culture processes by regulating metabolic pathways .
Wirkmechanismus
Target of Action
Riboflavine Tetrabutyrate, also known as Hibon, primarily targets the respiratory chain and oxidative phosphorylation . These are crucial biochemical processes that generate energy in the form of ATP, which is essential for various cellular functions.
Mode of Action
Hibon is phosphorylated to flavine mononucleotide (FMN) and flavine adenine dinucleotide (FAD) . These compounds act as co-enzymes in the respiratory chain and oxidative phosphorylation . By participating in these processes, Hibon plays a vital role in energy production within cells.
Biochemical Pathways
Hibon affects the respiratory chain and oxidative phosphorylation pathways . These pathways are part of the cell’s energy production system. The respiratory chain is a series of protein complexes in the mitochondria that transfer electrons through redox reactions, pumping protons across the mitochondrial membrane. This creates a proton gradient that drives ATP synthesis in the process of oxidative phosphorylation.
Result of Action
The action of Hibon results in the production of ATP, the primary energy currency of the cell . This is crucial for maintaining cellular functions and viability.
Safety and Hazards
It is advised to avoid breathing mist, gas or vapours of Riboflavin Tetrabutyrate. Contact with skin and eye should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N4O10/c1-7-11-25(38)44-18-24(46-27(40)13-9-3)30(47-28(41)14-10-4)23(45-26(39)12-8-2)17-37-22-16-20(6)19(5)15-21(22)34-29-31(37)35-33(43)36-32(29)42/h15-16,23-24,30H,7-14,17-18H2,1-6H3,(H,36,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNIWUJSIGSWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859537 | |
| Record name | 2,3,4,5-Tetra-O-butanoyl-1-deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Riboflavine 2',3',4',5'-tetrabutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Hibon | |
CAS RN |
752-56-7 | |
| Record name | Riboflavin, 2',3',4',5'-tetrabutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Riboflavine 2',3',4',5'-tetrabutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149 °C | |
| Record name | Riboflavine 2',3',4',5'-tetrabutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)
![N-(1-Benzylpiperidin-4-yl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide](/img/structure/B1663354.png)

![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide](/img/structure/B1663357.png)



![5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid](/img/structure/B1663363.png)


![2-bromo-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B1663370.png)
![1-(3,4-Dihydroxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B1663371.png)